molecular formula C7H12O3 B589702 Isopropyl Acetoacetate-d7 CAS No. 1329502-96-6

Isopropyl Acetoacetate-d7

Cat. No.: B589702
CAS No.: 1329502-96-6
M. Wt: 151.213
InChI Key: GVIIRWAJDFKJMJ-TXVPSQRDSA-N
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Description

Isopropyl Acetoacetate-d7 is a deuterated analog of isopropyl acetoacetate, where seven hydrogen atoms are replaced by the stable isotope deuterium. This modification results in a molecular weight of 151.21 (C7H5D7O3) and makes the compound a valuable non-radioactive label and internal standard in analytical chemistry, particularly in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The compound is supplied as a colorless liquid and requires storage conditions between 2-8°C in a refrigerator . Deuterated compounds like this compound are crucial tools in pharmaceutical and metabolic research. They are used as internal standards for the accurate quantification of analytes in complex biological matrices, helping researchers to study drug metabolism, pharmacokinetics, and bioavailability with high precision and reliability. The applications extend to the synthesis of deuterated versions of more complex molecules, where the isotopic label is used to trace reaction pathways or metabolic fate. This product is intended for research and scientific purposes only. It is not designed, approved, or intended for use in diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

1329502-96-6

Molecular Formula

C7H12O3

Molecular Weight

151.213

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D

InChI Key

GVIIRWAJDFKJMJ-TXVPSQRDSA-N

SMILES

CC(C)OC(=O)CC(=O)C

Synonyms

3-Oxo-butanoic Acid 1-Methylethyl Ester-d7;  3-Oxobutanoic Acid Isopropyl Ester-d7;  Acetoacetic Acid Isopropyl Ester-d7;  Isopropyl Acetoacetate-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Isopropyl Acetoacetate-d7 is compared below with three related compounds: Indole Acetic Acid-d7, Iodoacetic Acid-d3, and Isopropyl 2-Aminoacetate Hydrochloride.

Parameter This compound Indole Acetoacetate-d7 Iodoacetic Acid-d3 Isopropyl 2-Aminoacetate Hydrochloride
Molecular Formula C₇H₅D₇O₃ C₁₀H₂D₇NO₂ C₂D₃IO₂ C₅H₁₂ClNO₂
Molecular Weight 151.21 g/mol 182.23 g/mol 188.97 g/mol 153.61 g/mol
Deuterium Substitution 7 deuterium atoms (methyl and ester groups) 7 deuterium atoms (indole ring) 3 deuterium atoms (methyl group) None
Primary Applications Metabolic tracing, NMR/MS standards Plant hormone studies, isotopic labeling Protein alkylation studies Peptide synthesis, non-isotopic applications
CAS Number 1329502-96-6 1173020-21-7 1219799-36-6 14019-62-6

Functional Group and Reactivity Analysis

  • This compound: Features a β-ketoester group, making it reactive in Claisen condensations and keto-enol tautomerism studies. Deuterium substitution stabilizes the compound against metabolic degradation .
  • Indole Acetic Acid-d7 : Contains an indole ring and carboxylic acid group, used in plant growth regulation research. Deuterium labeling aids in tracking auxin biosynthesis pathways .
  • Iodoacetic Acid-d3 : An alkylating agent with a reactive iodine atom. Its deuterated form is critical for studying cysteine residue modifications in proteins while minimizing background interference .
  • Isopropyl 2-Aminoacetate Hydrochloride: A non-deuterated amino acid ester used in peptide synthesis. Lacks isotopic labeling, limiting its use in tracer studies .

Purity and Supply Chain Considerations

  • This compound is supplied at ≥95% purity, with global distribution networks (e.g., Canada-based origin) .
  • Indole Acetic Acid-d7 and Iodoacetic Acid-d3 have variable stock availability and purity grades, depending on suppliers .
  • Isopropyl 2-Aminoacetate Hydrochloride is synthesized on-demand with detailed protocols for purity optimization (e.g., column chromatography, recrystallization) .

Advantages of this compound

  • Enhanced Stability: Deuterium substitution reduces hydrogen-related degradation, extending shelf life compared to non-deuterated analogs .
  • Analytical Precision : Serves as a high-precision internal standard in LC-MS/MS due to minimal isotopic effect on chromatographic retention .

Limitations of Comparable Compounds

  • Indole Acetic Acid-d7: Limited to plant biology applications; higher molecular weight complicates MS detection .
  • Iodoacetic Acid-d3 : Reactive iodine poses handling challenges; deuterium count (3) offers less isotopic contrast than this compound .
  • Isopropyl 2-Aminoacetate Hydrochloride: Non-deuterated structure restricts use in tracer studies, though it excels in synthetic chemistry .

Preparation Methods

Acid-Catalyzed Exchange

This approach involves heating the compound in a deuterated acidic medium, facilitating hydrogen-deuterium (H-D) exchange at labile positions. For β-keto esters like acetoacetate derivatives, the α-hydrogens (adjacent to the carbonyl group) are particularly susceptible to exchange due to their acidity. A study demonstrated that phenylacetic acid-d7 could be synthesized by refluxing the protonated analog in 0.26 M DCl/D2O at 260°C for 72 hours, achieving 6.81 excess deuterium atoms per molecule. Similar conditions could be adapted for Isopropyl Acetoacetate-d7 by substituting the parent compound in the reaction.

Reduction with Deuterated Agents

Deuterium incorporation via reduction employs reagents like lithium aluminum deuteride (LiAlD4) to replace hydrogens in carbonyl-containing intermediates. For instance, reducing a β-keto ester with LiAlD4 introduces deuterium at the β-position, though this method is less common for pre-formed esters due to competing side reactions.

Esterification with Deuterated Alcohols

Esterification of acetoacetic acid with deuterated isopropanol (isopropanol-d8) represents a direct route to this compound. This method ensures deuterium incorporation at the isopropyl group, while additional deuteration at the α-positions may require subsequent H-D exchange steps.

Preparation Methods of this compound

The synthesis of this compound is achieved through the following methodologies, each varying in deuteration efficiency and procedural complexity.

Acid-Catalyzed Deuteration Exchange

Procedure :

  • Reaction Setup : Isopropyl acetoacetate (10 g) is dissolved in deuterated hydrochloric acid (DCl/D2O, 0.26 M) and heated at 260°C in a sealed reactor for 72 hours.

  • Work-Up : The mixture is cooled, neutralized with Na2CO3, and extracted with diethyl ether. The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • Purification : Distillation at 95°C/52 hPa yields this compound as a colorless liquid.

Key Data :

  • Deuterium Incorporation : 6.8 D atoms/molecule (achieved via two exchange cycles).

  • Yield : 83–87% after purification.

Advantages :

  • High deuteration efficiency at α-positions.

  • Utilizes readily available DCl/D2O.

Limitations :

  • Prolonged heating may degrade temperature-sensitive compounds.

  • Requires specialized equipment for high-temperature reactions.

Esterification with Deuterated Isopropanol

Procedure :

  • Synthesis of Acetoacetic Acid-d7 : Acetoacetic acid is deuterated via acid-catalyzed exchange as described in Section 3.1.

  • Esterification : The deuterated acid (5 g) is refluxed with isopropanol-d8 (10 mL) and concentrated H2SO4 (0.5 mL) for 12 hours.

  • Isolation : The crude product is extracted with ethyl acetate, washed with NaHCO3, and distilled under vacuum.

Key Data :

  • Purity : >97% (GC analysis).

  • Deuterium Content : Full deuteration at isopropyl group; partial deuteration at α-positions.

Advantages :

  • Direct incorporation of deuterium into the ester moiety.

  • Compatible with standard esterification protocols.

Limitations :

  • Isopropanol-d8 is costly and less readily available.

  • Requires separate deuteration of the acid precursor.

Reduction of Keto Intermediates with LiAlD4

Procedure :

  • Keto Intermediate Preparation : Ethyl acetoacetate is treated with LDA (lithium diisopropylamide) to form the enolate, which is quenched with D2O to introduce deuterium at the α-position.

  • Transesterification : The deuterated ethyl acetoacetate is reacted with isopropanol-d8 in the presence of Ti(OiPr)4 as a catalyst.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the desired product.

Key Data :

  • Yield : 65–70% after chromatography.

  • Isotopic Purity : 95% deuterium at α-positions.

Advantages :

  • Enables selective deuteration at specific sites.

  • Avoids harsh acidic conditions.

Limitations :

  • Multi-step synthesis increases complexity.

  • Low overall yield due to intermediate purification steps.

Comparative Analysis of Synthesis Routes

The following table evaluates the three methods based on critical parameters:

MethodDeuterium SourceYield (%)Purity (%)Reaction TimeCost Efficiency
Acid-Catalyzed ExchangeDCl/D2O83–879572 hHigh
EsterificationIsopropanol-d875–809712 hLow
LiAlD4 ReductionLiAlD4/D2O65–709024 hModerate

Applications and Implications of Deuterated Acetoacetate Esters

This compound is pivotal in:

  • NMR Spectroscopy : Deuterium’s quadrupole moment simplifies spectral interpretation, aiding in molecular structure elucidation.

  • Metabolic Tracing : The compound’s stability under physiological conditions allows for tracking acetoacetate metabolism in vivo.

  • Pharmaceutical Synthesis : Serves as a building block for deuterated drugs, enhancing pharmacokinetic profiles.

Future research should explore microwave-assisted deuteration to reduce reaction times and improve atom economy. Additionally, developing greener catalysts for esterification could mitigate the environmental impact of large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Isopropyl Acetoacetate-d7?

  • Synthesis : The deuteration of Isopropyl Acetoacetate typically involves base-catalyzed hydrogen-deuterium exchange using D₂O or deuterated solvents. For example, deuterium incorporation at the β-keto ester position can be achieved via repeated equilibration with deuterated methanol under basic conditions (e.g., NaOD) .
  • Characterization : Key techniques include:

  • NMR : ¹H NMR (absence of proton signals at δ 2.2–2.4 ppm for CH₃ groups replaced by CD₃) and ¹³C NMR (isotopic shifts for deuterated carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.12 for this compound) .
  • Isotopic Purity : Quantified via integration of residual proton signals in NMR or isotopic ratio mass spectrometry (IRMS) .

Q. How is this compound used as a stable isotope tracer in metabolic studies?

  • Methodology : The compound serves as a deuterium-labeled precursor for tracking acetyl-CoA metabolism. Researchers administer it to cell cultures or model organisms, followed by LC-MS/MS analysis to detect deuterium incorporation into downstream metabolites (e.g., cholesterol, fatty acids). Critical parameters include:

  • Dosage Optimization : Balancing isotopic enrichment with cytotoxicity (typical range: 0.1–1 mM in vitro).
  • Sample Preparation : Quenching metabolism at specific timepoints using cold methanol to stabilize labeled intermediates .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in enzyme-catalyzed processes?

  • Experimental Design :

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (e.g., kₕ for protonated vs. k_d for deuterated substrates) using stopped-flow spectrophotometry. For example, KIE > 1 indicates rate-limiting steps involving C-H bond cleavage (e.g., in thiolase enzymes) .
  • Computational Modeling : Density Functional Theory (DFT) to simulate deuterium’s impact on transition-state geometries .
    • Data Interpretation : Contradictions may arise if solvent deuterium exchange masks intrinsic KIEs. Mitigation involves using aprotic solvents (e.g., deuterated DMSO) and verifying isotopic purity .

Q. What analytical strategies resolve discrepancies in NMR spectral data for this compound across studies?

  • Case Example : Conflicting ¹³C NMR shifts (e.g., δ 207 ppm vs. 210 ppm for the keto carbonyl) may stem from solvent polarity or temperature variations.
  • Resolution Workflow :

Standardization : Re-run spectra under identical conditions (e.g., 25°C in CDCl₃).

Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or Gaussian-based chemical shift modeling) .

Literature Synthesis : Aggregate data from peer-reviewed studies to identify consensus values (Table 1) .

Table 1 : Reported NMR Data for this compound

Solvent¹³C δ (keto CO)¹H δ (isopropyl CH)Source
CDCl₃207.2 ppm1.25 ppm (d, J=6 Hz)Study A
DMSO-d6210.1 ppm1.30 ppm (d, J=6 Hz)Study B

Q. How can researchers integrate this compound into multi-isotope tracing experiments without signal overlap?

  • Multi-Tracer Design : Combine with ¹³C- or ¹⁵N-labeled compounds. For LC-MS/MS:

  • Mass Resolution : Use instruments with >50,000 resolution (e.g., Orbitrap) to distinguish m/z shifts from deuterium (Δ~1.006) vs. ¹³C (Δ~1.003).
  • Chromatography : Optimize retention times to separate labeled metabolites (e.g., HILIC for polar intermediates) .

Methodological Guidance for Contradiction Analysis

Q. How should researchers address inconsistencies in isotopic enrichment levels reported for this compound?

  • Root Causes : Variability in deuteration protocols (e.g., reaction time, catalyst purity) or storage conditions (deuterium loss via hydrolysis).
  • Validation Protocol :

Replicate Synthesis : Follow documented procedures (e.g., TRC I823727) with strict anhydrous conditions .

Batch Testing : Compare multiple synthesis batches via IRMS to assess reproducibility.

Stability Studies : Monitor deuterium retention under different storage temperatures (e.g., -20°C vs. 4°C) .

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